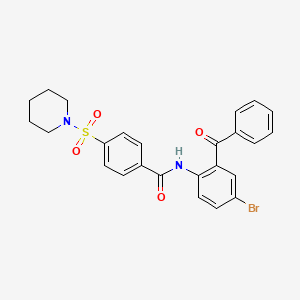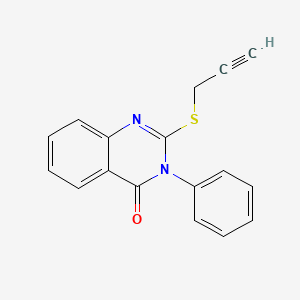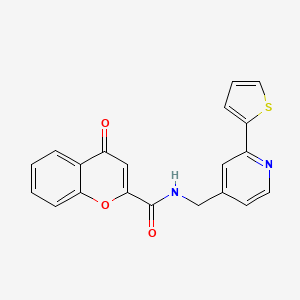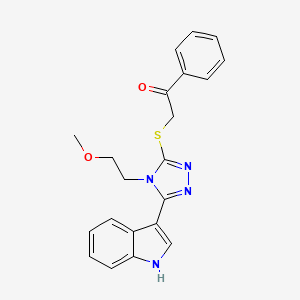![molecular formula C20H11F3N4S3 B2886739 4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide CAS No. 478048-40-7](/img/structure/B2886739.png)
4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide is a useful research compound. Its molecular formula is C20H11F3N4S3 and its molecular weight is 460.51. The purity is usually 95%.
BenchChem offers high-quality 4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Electronics
Due to its conjugated system and the presence of electron-donating and electron-withdrawing groups, this compound could be used in the development of organic electronic materials . Its structure suggests it could be part of organic light-emitting diodes (OLEDs) or other optoelectronic devices.
Fluorescent Probes
The compound’s potential for fluorescence, given its aromatic and heteroaromatic components, makes it a candidate for fluorescent probes in bioimaging . It could be used to tag biological molecules and study cellular processes.
Photovoltaic Materials
The electron-rich thiophene and the electron-deficient pyridine could allow this compound to act as a donor or acceptor in photovoltaic materials . This could lead to the development of new types of solar cells.
Chemosensors
The structural features of the compound suggest it could interact with various ions or molecules, making it useful as a chemosensor . It could detect the presence of specific substances in the environment or in complex biological systems.
特性
IUPAC Name |
4-phenyl-3-[3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11F3N4S3/c21-20(22,23)11-9-14-16(24-10-11)15(13-7-4-8-29-13)17(30-14)18-25-26-19(28)27(18)12-5-2-1-3-6-12/h1-10H,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWRKVFXQHBZKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)C3=C(C4=C(S3)C=C(C=N4)C(F)(F)F)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11F3N4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-phenyl-5-[3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazol-3-ylhydrosulfide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(4-acetylphenyl)-5-[(phenylthio)methyl]-2-furancarboxamide](/img/structure/B2886662.png)
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methoxybenzamide](/img/structure/B2886663.png)


![N-(benzo[d]thiazol-6-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2886670.png)
![N-(4-ethoxyphenyl)-2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2886671.png)
![2-(6-((4-chlorobenzyl)thio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2886672.png)
![N-[3-Methoxy-1-(5-methylfuran-2-yl)propyl]prop-2-enamide](/img/structure/B2886673.png)
![methyl 3-[6-(butan-2-ylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2886674.png)

